molecular formula C25H20N2O5 B10878462 2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenyl benzoate

2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenyl benzoate

Cat. No.: B10878462
M. Wt: 428.4 g/mol
InChI Key: VCIXLPNBFBOFKF-FYWRMAATSA-N
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Description

2-[3-(3,4-DIMETHOXYSTYRYL)-1,2,4-OXADIAZOL-5-YL]PHENYL BENZOATE is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of a benzoate group, an oxadiazole ring, and a dimethoxystyryl moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-DIMETHOXYSTYRYL)-1,2,4-OXADIAZOL-5-YL]PHENYL BENZOATE typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxystyrene with an appropriate oxadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-DIMETHOXYSTYRYL)-1,2,4-OXADIAZOL-5-YL]PHENYL BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions result in compounds with different substituents replacing the original groups.

Scientific Research Applications

2-[3-(3,4-DIMETHOXYSTYRYL)-1,2,4-OXADIAZOL-5-YL]PHENYL BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(3,4-DIMETHOXYSTYRYL)-1,2,4-OXADIAZOL-5-YL]PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3,4-DIMETHOXYSTYRYL)-1,2,4-OXADIAZOL-5-YL]PHENYL BENZOATE is unique due to its combination of a benzoate group, an oxadiazole ring, and a dimethoxystyryl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C25H20N2O5

Molecular Weight

428.4 g/mol

IUPAC Name

[2-[3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl]phenyl] benzoate

InChI

InChI=1S/C25H20N2O5/c1-29-21-14-12-17(16-22(21)30-2)13-15-23-26-24(32-27-23)19-10-6-7-11-20(19)31-25(28)18-8-4-3-5-9-18/h3-16H,1-2H3/b15-13+

InChI Key

VCIXLPNBFBOFKF-FYWRMAATSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NOC(=N2)C3=CC=CC=C3OC(=O)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NOC(=N2)C3=CC=CC=C3OC(=O)C4=CC=CC=C4)OC

Origin of Product

United States

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